molecular formula C16H18N2O2S B7825556 {[6-Methyl-2-(propan-2-yl)pyrimidin-4-yl]sulfanyl}(phenyl)acetic acid

{[6-Methyl-2-(propan-2-yl)pyrimidin-4-yl]sulfanyl}(phenyl)acetic acid

Cat. No.: B7825556
M. Wt: 302.4 g/mol
InChI Key: GUUAQCHBWTZRLJ-UHFFFAOYSA-N
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Description

{[6-Methyl-2-(propan-2-yl)pyrimidin-4-yl]sulfanyl}(phenyl)acetic acid is an organic compound with a complex structure that includes a pyrimidine ring, a sulfanyl group, and a phenylacetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[6-Methyl-2-(propan-2-yl)pyrimidin-4-yl]sulfanyl}(phenyl)acetic acid typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrimidine ring, followed by the introduction of the sulfanyl group and the phenylacetic acid moiety. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques such as chromatography and crystallization are common to achieve the desired product quality. The scalability of the synthesis process is crucial for commercial applications.

Chemical Reactions Analysis

Types of Reactions

{[6-Methyl-2-(propan-2-yl)pyrimidin-4-yl]sulfanyl}(phenyl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced under specific conditions to modify the functional groups.

    Substitution: The phenylacetic acid moiety can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the phenylacetic acid moiety.

Scientific Research Applications

{[6-Methyl-2-(propan-2-yl)pyrimidin-4-yl]sulfanyl}(phenyl)acetic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of {[6-Methyl-2-(propan-2-yl)pyrimidin-4-yl]sulfanyl}(phenyl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • {[6-Methyl-2-(propan-2-yl)pyrimidin-4-yl]sulfanyl}(phenyl)propanoic acid
  • {[6-Methyl-2-(propan-2-yl)pyrimidin-4-yl]sulfanyl}(phenyl)butanoic acid
  • {[6-Methyl-2-(propan-2-yl)pyrimidin-4-yl]sulfanyl}(phenyl)pentanoic acid

Uniqueness

{[6-Methyl-2-(propan-2-yl)pyrimidin-4-yl]sulfanyl}(phenyl)acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile modifications, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

2-(6-methyl-2-propan-2-ylpyrimidin-4-yl)sulfanyl-2-phenylacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O2S/c1-10(2)15-17-11(3)9-13(18-15)21-14(16(19)20)12-7-5-4-6-8-12/h4-10,14H,1-3H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUUAQCHBWTZRLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C(C)C)SC(C2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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